N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide
Overview
Description
N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phospholipase A2 Inhibition
Research on substituted benzenesulfonamides, such as those with N-(phenylalkyl)piperidine derivatives, has demonstrated significant inhibition of membrane-bound phospholipase A2. This inhibition is crucial for its potential therapeutic application in reducing myocardial infarction sizes, as illustrated in studies with compounds like N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826) showing protective effects in vivo at doses higher than 0.3 mg/kg iv (Oinuma et al., 1991).
Cognitive Enhancement via 5-HT6 Receptor Antagonism
Benzenesulfonamide derivatives like SB-399885 have been explored for their high affinity and selectivity as 5-HT6 receptor antagonists, demonstrating cognitive enhancement in animal models. This supports the potential utility of 5-HT6 receptor antagonists in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Anticonvulsant Action through Carbonic Anhydrase Inhibition
Novel benzenesulfonamide derivatives have been shown to effectively inhibit human carbonic anhydrase isoforms involved in epileptogenesis, offering a promising avenue for anticonvulsant therapy. These derivatives displayed effective seizure protection in animal models, highlighting their potential in epilepsy treatment (Mishra et al., 2017).
Antihypertensive and Diuretic Activities
Studies on N-sulfur derivatives of benzenesulfonamide, such as those in the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] class, have reported marked diuretic and antihypertensive activities in animal models. This suggests potential applications in treating hypertension and related cardiovascular conditions (Klioze & Novick, 1978).
Glaucoma Treatment through Carbonic Anhydrase Inhibition
The development of benzenesulfonamide derivatives incorporating flexible triazole moieties has led to potent inhibitors of human carbonic anhydrase isoforms relevant to glaucoma treatment. Some derivatives demonstrated significant intraocular pressure lowering activity in animal models, offering a new therapeutic strategy for glaucoma management (Nocentini et al., 2016).
Properties
IUPAC Name |
N-[2-methyl-4-(3-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-7-6-12-22(14-15)20(23)17-10-11-19(16(2)13-17)21-26(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,21H,6-7,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYSCGLRHNVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.